molecular formula C18H14 B14644065 1-Ethylfluoranthene CAS No. 55220-72-9

1-Ethylfluoranthene

Cat. No.: B14644065
CAS No.: 55220-72-9
M. Wt: 230.3 g/mol
InChI Key: AQRHMUGYCXWAKT-UHFFFAOYSA-N
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Description

1-Ethylfluoranthene is an ethyl-substituted derivative of fluoranthene (CAS 206-44-0), a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings with a five-membered ring. The addition of an ethyl group (-CH₂CH₃) at the 1-position modifies its physicochemical properties, such as molecular weight, lipophilicity, and environmental behavior.

Properties

CAS No.

55220-72-9

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

1-ethylfluoranthene

InChI

InChI=1S/C18H14/c1-2-12-10-11-13-6-5-9-16-14-7-3-4-8-15(14)17(12)18(13)16/h3-11H,2H2,1H3

InChI Key

AQRHMUGYCXWAKT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethylfluoranthene typically involves the alkylation of fluoranthene. One common method is the Friedel-Crafts alkylation, where fluoranthene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure optimal yield and purity .

Industrial production methods for fluoranthene derivatives often involve the extraction of fluoranthene from coal tar, followed by purification and subsequent chemical modification. The high boiling fraction of coal tar is a significant source of fluoranthene .

Chemical Reactions Analysis

1-Ethylfluoranthene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of fluoranthene-1-carboxylic acid.

    Reduction: Catalytic hydrogenation can reduce the aromatic rings, although this is less common due to the stability of the aromatic system.

    Substitution: Electrophilic substitution reactions are common, with halogenation, nitration, and sulfonation being typical examples.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-Ethylfluoranthene exerts its effects is primarily through its interaction with cellular membranes and proteins. Its planar structure allows it to intercalate into lipid bilayers, affecting membrane fluidity and function. Additionally, its fluorescence properties enable it to act as a probe for studying molecular interactions and pathways .

Comparison with Similar Compounds

Table 1: Key Identifiers and Molecular Data

Compound CAS Number Molecular Formula Molar Mass (g/mol)* Substituent Type Core Structure
Fluoranthene 206-44-0 C₁₆H₁₀ 202.25 Parent PAH 3 fused benzene rings
1-Methylfluorene 1730-37-6 C₁₄H₁₂ 180.3 Methyl (-CH₃) Bicyclic fluorene
6-Ethylchrysene 2732-58-3 Not provided Not provided Ethyl (-CH₂CH₃) 4 fused benzene rings
Ethylbenzene 100-41-4 C₈H₁₀ 106.16 Ethyl (-CH₂CH₃) Monocyclic benzene

*Molar masses for fluoranthene and ethylbenzene are calculated from molecular formulas; others are sourced from evidence.

Key Observations:

Substituent Effects :

  • Ethyl groups increase molecular weight and lipophilicity compared to methyl or hydrogen substituents. For example, 1-methylfluorene (180.3 g/mol) has a lower molar mass than this compound (inferred ~228 g/mol), reflecting the ethyl group’s larger size .
  • Ethyl-substituted PAHs like 6-ethylchrysene (CAS 2732-58-3) are more persistent in environmental matrices due to reduced solubility, a trend likely applicable to this compound .

Ethylbenzene, a single-ring compound, exhibits higher volatility and lower environmental persistence compared to multi-ring PAHs .

Analytical Detection

Ethyl-substituted PAHs like 6-ethylchrysene and fluoranthene are quantified using chromatography (e.g., HPLC, GC-MS). Their ethyl groups may alter retention times compared to unsubstituted analogs, necessitating method-specific calibration .

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